molecular formula C10H13FO2 B14839560 3-(Tert-butoxy)-4-fluorophenol

3-(Tert-butoxy)-4-fluorophenol

Cat. No.: B14839560
M. Wt: 184.21 g/mol
InChI Key: DNDQUNPGMJMWQD-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-4-fluorophenol is a fluorinated phenolic compound characterized by a tert-butoxy (–O–C(CH₃)₃) substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This structural configuration combines the electron-withdrawing effects of fluorine with the steric bulk and electron-donating nature of the tert-butoxy group. The compound is primarily utilized in pharmaceutical and agrochemical synthesis as a building block, particularly in protecting group strategies or as a precursor for functionalized intermediates . Its synthesis often involves multi-step protocols, including nucleophilic substitution, esterification, and catalytic hydrogenation, as seen in related tert-butoxy-containing compounds .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

4-fluoro-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3

InChI Key

DNDQUNPGMJMWQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto a phenol ring. One common method is the reaction of 4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-(Tert-butoxy)-4-fluorophenol may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-(Tert-butoxy)-4-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and fluorine atom can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 4-Fluorophenol (C₆H₅FOH): Simpler in structure, lacking the tert-butoxy group. The absence of steric hindrance allows for easier electrophilic substitution reactions. However, it exhibits stronger hydrogen-bond-donating (HBD) capacity due to the unprotected hydroxyl group, making it a common probe for studying solvent HBA (hydrogen-bond acceptance) properties via ¹⁹F NMR . Key Difference: 3-(Tert-butoxy)-4-fluorophenol’s tert-butoxy group reduces HBD capacity but enhances solubility in non-polar solvents due to increased lipophilicity.
  • 4-Fluoro-3-trifluoromethylphenol (C₆H₃F(CF₃)OH): Features a trifluoromethyl (–CF₃) group at the 3-position instead of tert-butoxy. The –CF₃ group is strongly electron-withdrawing, significantly lowering the pKa of the phenolic –OH compared to 3-(Tert-butoxy)-4-fluorophenol. This compound is more reactive in electrophilic aromatic substitution but less stable under basic conditions .
  • 4-(Trifluoromethyl)-1-tert-butoxybenzene (C₆H₄(CF₃)(O–C(CH₃)₃)): A non-phenolic analog with tert-butoxy at the 1-position and –CF₃ at the 4-position. The lack of a hydroxyl group eliminates HBD activity, making it inert in hydrogen-bonding interactions. It serves as a solvent additive or intermediate in fluorinated polymer synthesis .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Applications
3-(Tert-butoxy)-4-fluorophenol ~184.2 (estimated) –OH, –F, –O–C(CH₃)₃ Moderate in THF, DCM Pharmaceutical intermediates
4-Fluorophenol 112.1 –OH, –F High in polar solvents Solvent HBA probe
4-Fluoro-3-trifluoromethylphenol 196.1 –OH, –F, –CF₃ Low in water, high in DMSO Agrochemical synthesis
4-(Trifluoromethyl)-1-tert-butoxybenzene 218.2 –O–C(CH₃)₃, –CF₃ High in ethers, hydrocarbons Polymer chemistry

Research Findings and Industrial Relevance

  • Hydrogen-Bonding Studies: 4-Fluorophenol’s ¹⁹F NMR chemical shifts are sensitive to solvent HBA properties, but 3-(Tert-butoxy)-4-fluorophenol’s steric bulk diminishes this sensitivity, making it less effective as a probe .
  • Stability in Catalytic Reactions: The tert-butoxy group in 3-(Tert-butoxy)-4-fluorophenol improves stability under acidic conditions compared to 4-fluoro-3-trifluoromethylphenol, which degrades readily due to –CF₃’s electron-withdrawing effects .
  • Pharmaceutical Relevance: Derivatives of 3-(Tert-butoxy)-4-fluorophenol are critical in synthesizing kinase inhibitors and antiviral agents, leveraging its balanced lipophilicity and steric protection .

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